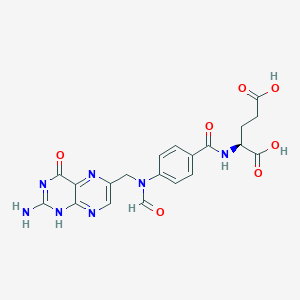

10-Formylfolic acid

Vue d'ensemble

Description

Méthodes De Préparation

10-Formylfolic acid can be synthesized through various methods, including chemical synthesis and enzyme-catalyzed reactions .

Chemical Synthesis: This method typically starts with known or commercially available compounds and involves a series of chemical reactions to gradually synthesize the target product.

Enzyme-Catalyzed Reactions: These reactions use enzymes with appropriate activity to catalyze the conversion of substrates into products under mild reaction conditions.

Analyse Des Réactions Chimiques

10-Formylfolic acid undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons.

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Major Products: The major products formed from these reactions include tetrahydrofolic acid and other folate derivatives.

Applications De Recherche Scientifique

Biochemical Role and Mechanism of Action

10-Formylfolic acid is recognized as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. Its ability to inhibit DHFR positions it as a significant compound in cancer treatment, where rapid cell division necessitates high levels of folate derivatives .

Treatment of Anemia

This compound has therapeutic potential in treating various forms of anemia, particularly macrocytic anemia. It can be used to differentiate between types of anemia by providing insights into folate metabolism in patients . Clinical studies have indicated that supplementation with this compound may improve hematological parameters in individuals with specific deficiencies .

Cancer Research

In oncology, this compound is utilized in studies correlating folate levels with cancer risk. Its role as a cofactor in one-carbon metabolism makes it a focal point in understanding tumor biology and developing therapies that target folate metabolism pathways .

Quantification Techniques

Recent advancements in proteomics have integrated this compound into methodologies for quantifying peptides in clinical samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to measure its levels accurately, aiding in bioavailability studies and nutritional assessments .

Biomarker Discovery

This compound is also being explored as a potential biomarker for various diseases due to its distinct metabolic profile. Its presence and concentration can indicate underlying metabolic disorders or deficiencies, making it useful for diagnostic purposes .

Case Studies and Research Findings

Mécanisme D'action

10-Formylfolic acid exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of folic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and amino acids, which are essential for cell division and growth . The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of purines and pyrimidines .

Comparaison Avec Des Composés Similaires

10-Formylfolic acid can be compared with other folate derivatives such as:

Folic Acid: The parent compound, which is essential for DNA synthesis and repair.

Tetrahydrofolic Acid: A reduced form of folic acid that acts as a coenzyme in various metabolic reactions.

Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.

This compound is unique due to its potent inhibitory effect on dihydrofolate reductase and its role as an early indicator of leukemia .

Activité Biologique

10-Formylfolic acid, also known as 10-formyltetrahydrofolate, is a biologically active form of folate that plays crucial roles in various metabolic pathways, particularly in the synthesis of nucleic acids and amino acids. This article explores its biological activity, mechanisms of action, stability, and relevance in clinical and nutritional contexts.

Overview of this compound

This compound is a derivative of folic acid and is involved in one-carbon metabolism. It serves as a substrate for several enzymes and is particularly noted for its role in the biosynthesis of purines and methionine. The compound has garnered attention due to its potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

- Inhibition of Dihydrofolate Reductase :

- Substrate for Formyltransferases :

- Metabolic Conversion :

Stability and Bioavailability

The stability of this compound varies under different conditions:

- Thermal Stability : Studies show that this compound exhibits higher stability compared to other folate forms when subjected to heat treatment, with degradation rates significantly lower than those for 5-methyltetrahydrofolate at acidic pH levels .

- Bioaccessibility : In food matrices such as breads, an increase in this compound content has been observed during digestion, although its bioaccessibility can vary based on the type of bread . Rye breads tend to retain higher levels compared to oat or wheat breads.

Case Studies

-

Human Leukemia Cells :

- Research demonstrated that while 10-formyl-7,8-dihydrofolic acid supported the growth of human leukemia cells (CCRF-CEM) under folate-depleted conditions, this compound alone did not exhibit similar potency without prior metabolic conversion by gut bacteria . This suggests that the bioactivity may depend on its metabolic state.

- Cancer Treatment :

Research Findings

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158448 | |

| Record name | 10-Formylfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-05-4, 25377-55-3 | |

| Record name | 10-Formylfolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Formyldihydropteroylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Formylfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-10-formylfolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-FORMYLFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.